molecular formula C10H12Cl2FN B2694045 2-(2-Chloro-6-fluorophenyl)pyrrolidine hydrochloride CAS No. 2219374-01-1

2-(2-Chloro-6-fluorophenyl)pyrrolidine hydrochloride

Cat. No.: B2694045
CAS No.: 2219374-01-1
M. Wt: 236.11
InChI Key: VRRMWHPZTXGTTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chloro-6-fluorophenyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C10H12Cl2FN. It is a pyrrolidine derivative, characterized by the presence of a chloro and fluorine substituent on the phenyl ring. This compound is often used in various scientific research applications due to its unique chemical properties .

Scientific Research Applications

2-(2-Chloro-6-fluorophenyl)pyrrolidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding inhalation, contact with skin or eyes, and ingestion .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-6-fluorophenyl)pyrrolidine hydrochloride typically involves the reaction of 2-chloro-6-fluoroaniline with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-6-fluorophenyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of 2-(2-Chloro-6-fluorophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chloro-6-fluorophenyl)pyrrolidine
  • 2-(2-Chloro-6-fluorophenyl)pyrrolidine hydrobromide
  • 2-(2-Chloro-6-fluorophenyl)pyrrolidine sulfate

Uniqueness

2-(2-Chloro-6-fluorophenyl)pyrrolidine hydrochloride is unique due to its specific combination of chloro and fluorine substituents on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFN.ClH/c11-7-3-1-4-8(12)10(7)9-5-2-6-13-9;/h1,3-4,9,13H,2,5-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRRMWHPZTXGTTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=C(C=CC=C2Cl)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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